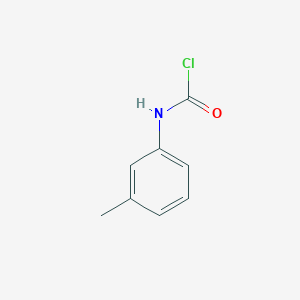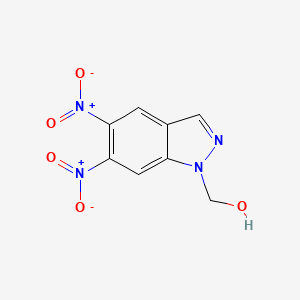
(5,6-Dinitro-1h-indazol-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Dinitro-1h-indazol-1-yl)methanol is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dinitro-1h-indazol-1-yl)methanol typically involves the reaction of 5,6-dinitroindazole with formaldehyde in an aqueous hydrochloric acid solution. This reaction leads to the formation of the N1-CH2OH derivative . The reaction conditions include:
Reagents: 5,6-dinitroindazole, formaldehyde, hydrochloric acid
Solvent: Water
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and byproducts.
Análisis De Reacciones Químicas
Types of Reactions
(5,6-Dinitro-1h-indazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 5,6-Dinitro-1H-indazole-1-carboxylic acid
Reduction: 5,6-Diamino-1H-indazol-1-yl)methanol
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(5,6-Dinitro-1h-indazol-1-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other indazole derivatives.
Mecanismo De Acción
The mechanism of action of (5,6-Dinitro-1h-indazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its potential as a nitric oxide synthase inhibitor suggests that it may interfere with the production of nitric oxide, a signaling molecule involved in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Nitro-1H-indazol-1-yl)methanol
- (6-Nitro-1H-indazol-1-yl)methanol
- (7-Nitro-1H-indazol-1-yl)methanol
Uniqueness
(5,6-Dinitro-1h-indazol-1-yl)methanol is unique due to the presence of two nitro groups at the 5 and 6 positions of the indazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other mono-nitro indazole derivatives .
Propiedades
Número CAS |
42239-36-1 |
|---|---|
Fórmula molecular |
C8H6N4O5 |
Peso molecular |
238.16 g/mol |
Nombre IUPAC |
(5,6-dinitroindazol-1-yl)methanol |
InChI |
InChI=1S/C8H6N4O5/c13-4-10-6-2-8(12(16)17)7(11(14)15)1-5(6)3-9-10/h1-3,13H,4H2 |
Clave InChI |
RENVLLDJKISVFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=NN(C2=CC(=C1[N+](=O)[O-])[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


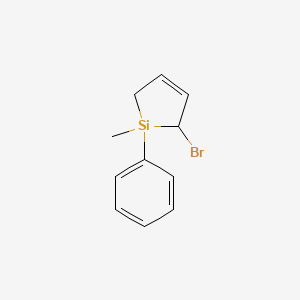
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)
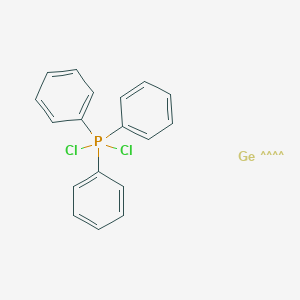

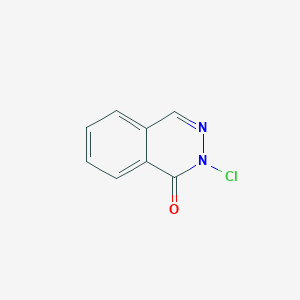
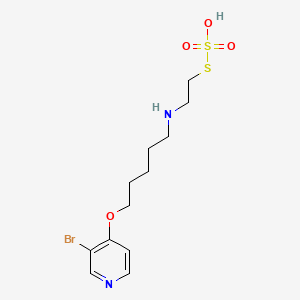
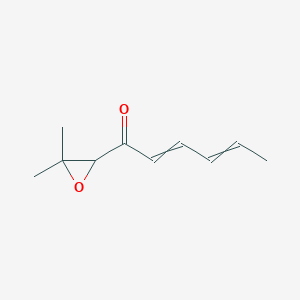

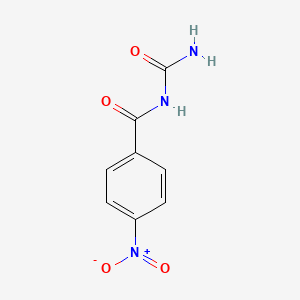
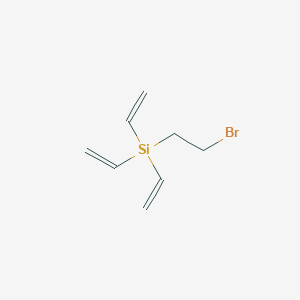
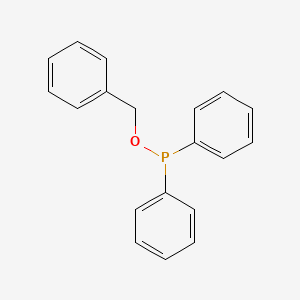
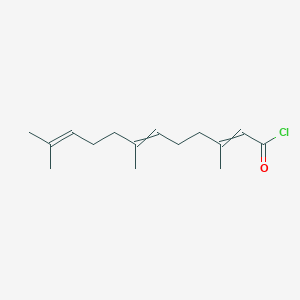
![1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol](/img/structure/B14656264.png)
